molecular formula C18H24N2O3 B6640432 3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol

3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol

Cat. No. B6640432
M. Wt: 316.4 g/mol
InChI Key: WEXZFHHRZJPRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 was first synthesized in 1998 and has since been extensively studied for its pharmacological properties.

Mechanism of Action

3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol acts as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, 3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol increases the levels of anandamide in the body, which can lead to the activation of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating pain, inflammation, and neuronal function.
Biochemical and Physiological Effects:
3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol has also been shown to have analgesic effects by modulating pain signaling pathways in the nervous system. Additionally, 3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. It can be difficult to obtain pure samples of 3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol, and its effects can be variable depending on the experimental conditions.

Future Directions

There are several potential future directions for research on 3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain and migraine headaches. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol and its potential therapeutic applications.

Synthesis Methods

3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol can be synthesized through a multistep process starting from commercially available materials. The first step involves the synthesis of 4-hydroxycyclohexanone, which is then reacted with 5-methyl-1,3-oxazole-2-carboxylic acid to form the intermediate product. The final step involves the reaction of the intermediate with 4-aminophenol to yield 3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol.

Scientific Research Applications

3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol has been studied for its potential use in the treatment of chronic pain, migraine headaches, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[[(4-hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-10-19-18(23-13)12-20(15-5-7-16(21)8-6-15)11-14-3-2-4-17(22)9-14/h2-4,9-10,15-16,21-22H,5-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXZFHHRZJPRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CN(CC2=CC(=CC=C2)O)C3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol

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